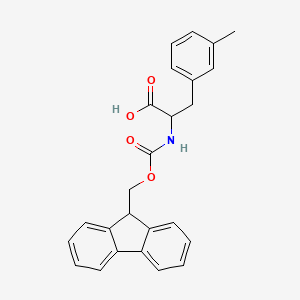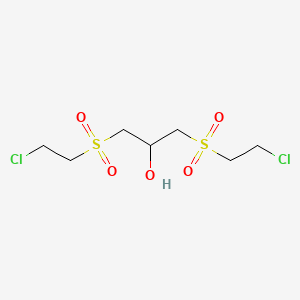
1,3-双((2-氯乙基)磺酰基)丙-2-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol is a chemical compound with the molecular formula C7H14Cl2O5S2 and a molecular weight of 313.22 g/mol . This compound is known for its unique structure, which includes two chloroethyl sulfonyl groups attached to a propanol backbone. It is used in various scientific research applications due to its reactivity and functional properties.
科学研究应用
1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol typically involves the reaction of 1,3-propanediol with 2-chloroethyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound suitable for various applications .
化学反应分析
Types of Reactions
1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The sulfonyl groups can be reduced under specific conditions to form sulfides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce ketones, aldehydes, or sulfides .
作用机制
The mechanism of action of 1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol involves its ability to form covalent bonds with nucleophilic sites in target molecules. The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of stable sulfonyl derivatives. These interactions can affect the function of biological molecules, such as proteins and enzymes, by modifying their structure and activity .
相似化合物的比较
Similar Compounds
1,3-Bis((2-chloroethyl)sulfonyl)propane: Similar structure but lacks the hydroxyl group.
1,3-Bis((2-chloroethyl)sulfonyl)butane: Similar structure with an extended carbon chain.
1,3-Bis((2-chloroethyl)sulfonyl)ethane: Similar structure with a shorter carbon chain.
Uniqueness
1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol is unique due to the presence of both chloroethyl sulfonyl groups and a hydroxyl group. This combination allows for a wider range of chemical reactions and applications compared to similar compounds. The hydroxyl group provides additional reactivity, making it a versatile reagent in organic synthesis and other scientific research applications .
属性
CAS 编号 |
67006-35-3 |
|---|---|
分子式 |
C7H14Cl2O5S2 |
分子量 |
313.2 g/mol |
IUPAC 名称 |
1,3-bis(2-chloroethylsulfonyl)propan-1-ol |
InChI |
InChI=1S/C7H14Cl2O5S2/c8-2-5-15(11,12)4-1-7(10)16(13,14)6-3-9/h7,10H,1-6H2 |
InChI 键 |
YPKLASYHNLGXQO-UHFFFAOYSA-N |
SMILES |
C(CCl)S(=O)(=O)CC(CS(=O)(=O)CCCl)O |
规范 SMILES |
C(CS(=O)(=O)CCCl)C(O)S(=O)(=O)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


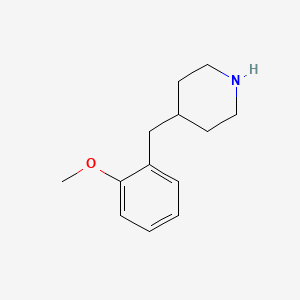
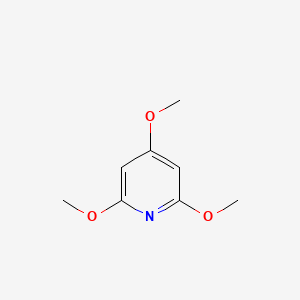
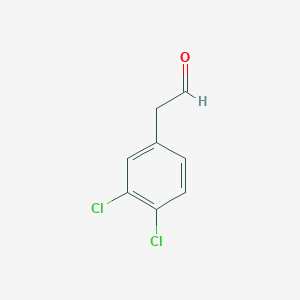
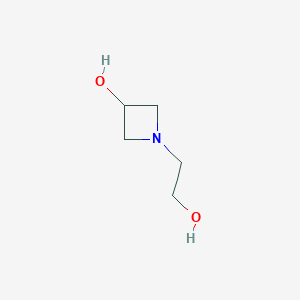
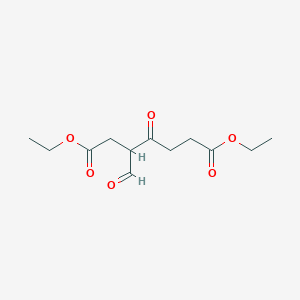
![6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1365706.png)

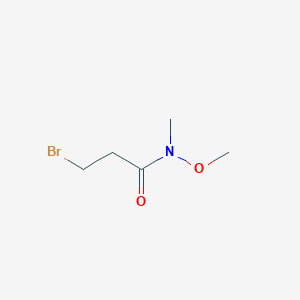
![3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B1365719.png)
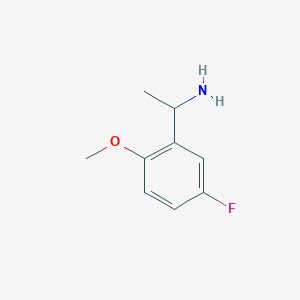
![1,4-Diazabicyclo[3.2.2]nonan-3-one](/img/structure/B1365723.png)
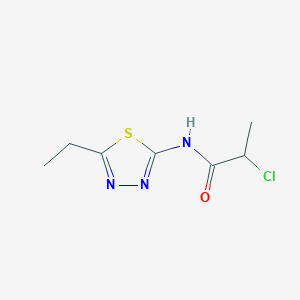
![2,4-dichloro-N-[(4-phenylmethoxyphenyl)methylideneamino]aniline](/img/structure/B1365731.png)
